

# Technical Support Center: Stability of Levobupivacaine Solution for Injection and Infusion

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## Compound of Interest

Compound Name: *Levobupivacaine*

Cat. No.: *B138063*

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with **levobupivacaine** solutions. This resource provides in-depth information on the stability of **levobupivacaine** for injection and infusion, presented in a clear question-and-answer format.

## Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for **levobupivacaine** solutions?

A1: **Levobupivacaine** solutions should generally be stored at controlled room temperature (20-25°C or 68-77°F). Specific products may have different recommendations, so it is crucial to consult the manufacturer's package insert for detailed storage conditions.[1][2] Diluted solutions may have different stability profiles. For instance, **levobupivacaine** diluted with 0.9% sodium chloride solution has demonstrated chemical and physical in-use stability for up to 7 days at 20-22°C.[3]

Q2: How long is **levobupivacaine** stable after dilution?

A2: The stability of diluted **levobupivacaine** solutions depends on the diluent, final concentration, and storage conditions. When diluted with 0.9% sodium chloride to concentrations of 0.625 mg/mL and 1.25 mg/mL, **levobupivacaine** has been shown to be chemically and physically stable for up to 30 days at either 2-8°C or 20-25°C.[1][4]

Q3: Is **levobupivacaine** compatible with other drugs for co-administration?

A3: Yes, **levobupivacaine** is compatible with several other drugs commonly used in regional anesthesia and pain management. Studies have demonstrated compatibility with fentanyl, sufentanil, morphine, and clonidine when mixed in 0.9% sodium chloride solution.[1][3][5][6][7] However, **levobupivacaine** may precipitate if diluted with alkaline solutions and should not be mixed with sodium bicarbonate injections.[4][5] It is essential to consult specific compatibility studies before preparing any admixture.

Q4: What are the known degradation pathways for **levobupivacaine**?

A4: **Levobupivacaine** is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2.[8][9] The main metabolic pathways are N-dealkylation to desbutyl **levobupivacaine** and hydroxylation to 3-hydroxy **levobupivacaine**. These metabolites are then further conjugated for excretion.[8][10] While these are metabolic pathways, they can inform potential chemical degradation routes under certain conditions.

## Troubleshooting Guide

Issue: Precipitation or visible particles are observed in the **levobupivacaine** solution.

Possible Causes & Solutions:

- **pH Incompatibility:** **Levobupivacaine** can precipitate in alkaline solutions (pH > 8.5).[5] Ensure that any diluents or co-administered drugs do not create an alkaline environment. Do not mix with sodium bicarbonate.
- **Drug Incompatibility:** Although compatible with several drugs, unforeseen incompatibilities can occur. Visually inspect the solution for any changes after mixing. If precipitation is observed, discard the solution.[11]
- **Storage Conditions:** Improper storage temperatures could potentially affect the solubility. Store the solution according to the manufacturer's recommendations.

Issue: The anesthetic effect of the **levobupivacaine** solution appears to be diminished.

Possible Causes & Solutions:

- **Chemical Degradation:** Prolonged storage, exposure to light, or inappropriate temperatures can lead to chemical degradation and a loss of potency. Ensure that the solution has been stored correctly and is within its expiry date. Admixtures with other drugs, especially those sensitive to light like epinephrine, require protection from light.[\[12\]](#)
- **Improper Dilution:** An incorrect dilution will result in a lower-than-expected concentration, leading to reduced efficacy. Double-check all calculations and procedures during the dilution process.

## Stability Data

The following tables summarize the stability of **levobupivacaine** under various conditions as reported in the literature.

Table 1: Stability of **Levobupivacaine** Solution (Alone)

Concentration(s)	Diluent	Container	Storage Temperature	Duration of Stability
0.625 mg/mL, 1.25 mg/mL	0.9% Sodium Chloride	Not Specified	2-8°C or 20-25°C	30 days <a href="#">[1]</a> <a href="#">[4]</a>
5 mg/mL	0.9% Sodium Chloride	Not Specified	20-22°C	7 days <a href="#">[3]</a>
Not Specified	0.9% Sodium Chloride	Polypropylene Syringes	4°C and 21°C	28 days <a href="#">[6]</a> <a href="#">[13]</a>
Not Specified	0.9% Sodium Chloride	Polypropylene Syringes	36°C	23 days <a href="#">[6]</a> <a href="#">[13]</a>

Table 2: Stability of **Levobupivacaine** in Admixtures

Levobupivacaine Concentration	Admixture Component (s) & Concentration(s)	Diluent	Container	Storage Temperature	Duration of Stability
Not Specified	Fentanyl, Epinephrine	Not Specified	Infusion Bags	Refrigerator (protected from light)	60 days[12]
Not Specified	Fentanyl, Epinephrine	Not Specified	Infusion Bags	Room Temperature (protected from light)	40 days[12]
5 mg/mL	Clonidine (8.4 µg/mL), Morphine (0.05 mg/mL), or Fentanyl (4 µg/mL)	0.9% Sodium Chloride	Not Specified	20-22°C	40 hours[3]
0.625 mg/mL, 1.25 mg/mL	Clonidine HCl (8.4 µg/mL), Morphine Sulfate (50 µg/mL), Fentanyl Citrate (2-4 µg/mL)	0.9% Sodium Chloride	Not Specified	2-8°C or 20-25°C	30 days[1][4]
Not Specified	Sufentanil Citrate	0.9% Sodium Chloride	Polypropylene Syringes	4°C, 21°C, and 36°C	28 days[6][13]
625 mg / 500 mL	Sufentanil (500 µg / 500 mL)	0.9% Sodium Chloride	PVC Bags	4°C (after freezing and thawing)	70 days[7]

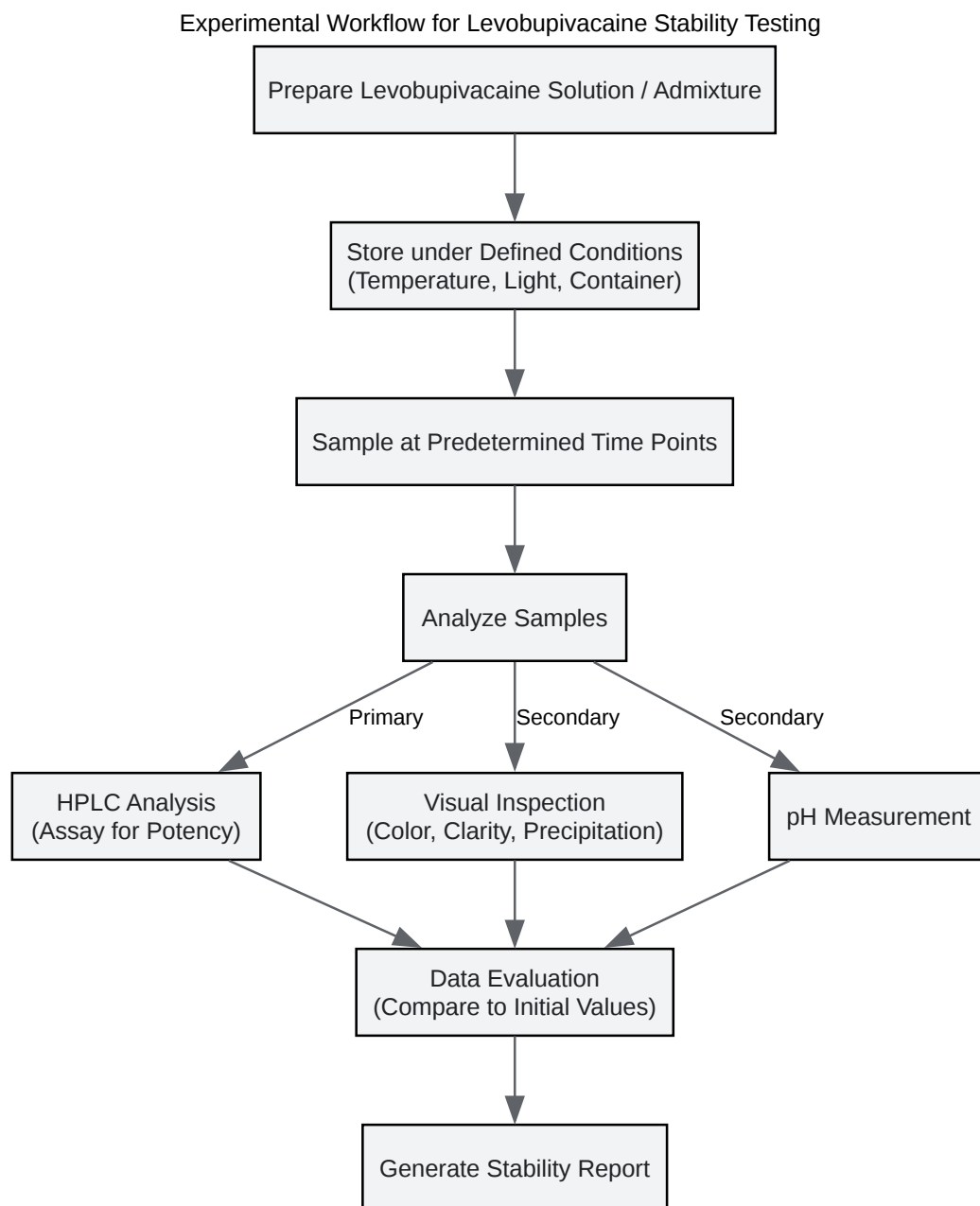
## Experimental Protocols

### Methodology for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

The chemical stability of **levobupivacaine** and its admixtures is commonly assessed using a stability-indicating HPLC method. While specific parameters may vary between studies, a general protocol is as follows:

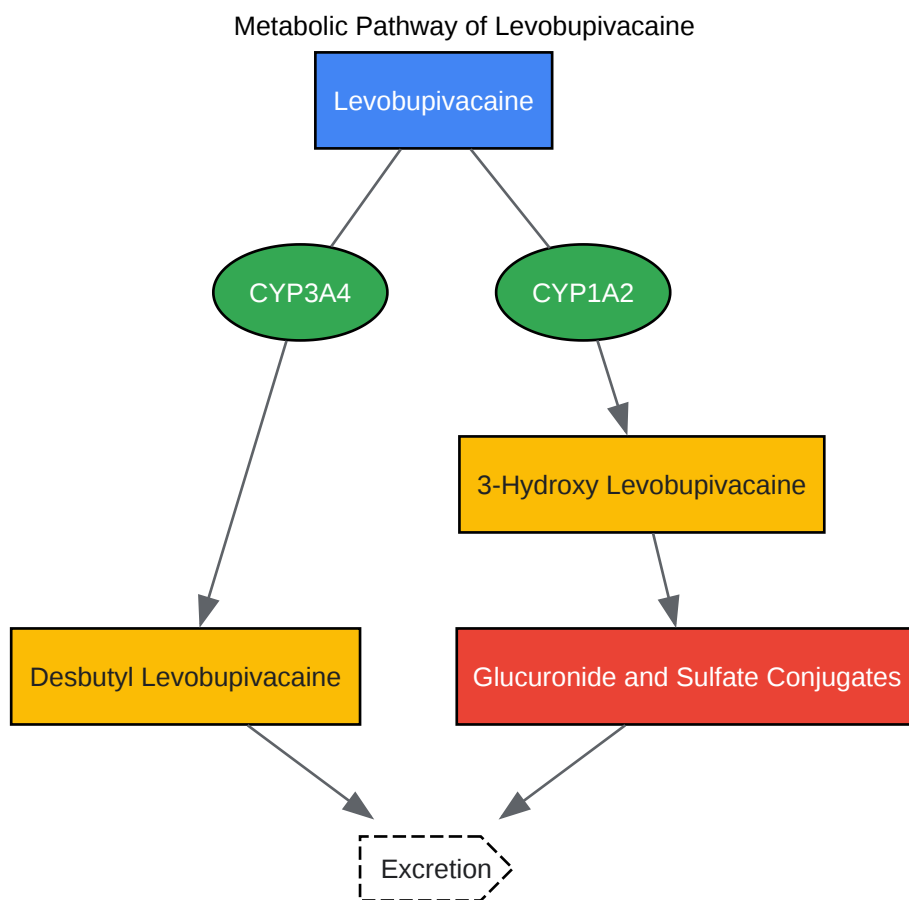
- **Sample Preparation:** At specified time points, an aliquot of the solution is withdrawn from the storage container. The sample may be diluted with the mobile phase to an appropriate concentration for analysis.
- **Chromatographic System:** A standard HPLC system equipped with a UV detector is used.
- **Column:** A reversed-phase column, such as a C18 or CN column, is typically employed.[\[14\]](#)  
[\[15\]](#)
- **Mobile Phase:** The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the buffer and the ratio of the solvents are optimized to achieve good separation of the parent drug from any potential degradation products.[\[7\]](#)[\[15\]](#)
- **Detection:** The UV detector is set to a wavelength where **levobupivacaine** has significant absorbance, often in the range of 210-260 nm.[\[7\]](#)[\[15\]](#)
- **Quantification:** The concentration of **levobupivacaine** is determined by comparing the peak area of the drug in the sample to a standard curve generated from solutions of known concentrations.
- **Stability Criteria:** The solution is considered stable if the concentration of the active ingredient remains within a certain percentage of the initial concentration, typically 90-110%.  
[\[12\]](#)

## Visualizations



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Caption: Workflow for assessing the stability of **levobupivacaine** solutions.



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Caption: Primary metabolic pathways of **levobupivacaine** in the liver.

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